1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
Description
The compound 1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a spirocyclic oxindole derivative characterized by a 1,3-dioxane ring fused to an indolin-2-one core. Its structure includes a 2-(2-methoxyphenoxy)ethyl substituent at the 1'-position, which influences its physicochemical and biological properties. Spirocyclic oxindoles are of significant interest due to their structural complexity and diverse pharmacological activities, including anticonvulsant, anticancer, and kinase inhibitory effects .
Properties
IUPAC Name |
1'-[2-(2-methoxyphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-17-9-4-5-10-18(17)24-14-11-21-16-8-3-2-7-15(16)20(19(21)22)25-12-6-13-26-20/h2-5,7-10H,6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTZHGZVUGZONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Spirocyclic Dioxane Ring: The spirocyclic dioxane ring is formed by reacting the indolinone with a diol (such as 1,3-propanediol) in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl4).
Attachment of the Methoxyphenoxy Group: The final step involves the nucleophilic substitution reaction where the methoxyphenoxy group is introduced using a suitable phenol derivative and a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine (Py)
Reduction: H2/Ni, NaBH4, LiAlH4
Substitution: NaOCH3, LiAlH4, NaH
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or metabolic pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, or cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Varying Spiro Rings
Spirocyclic oxindoles differ in the heterocyclic ring attached to the indolin-2-one core. Key comparisons include:
Key Observations :
- Ring Size and Heteroatoms : Larger rings (e.g., 1,3-dioxane) may confer conformational flexibility, while smaller rings (e.g., dioxolane) enhance rigidity. Sulfur-containing dithiolane derivatives exhibit higher lipophilicity, impacting bioavailability .
- Biological Activity : The 1,3-dioxane scaffold shows moderate anticonvulsant activity, whereas cyclopropane-containing derivatives are optimized for kinase inhibition .
Substituent Effects on Pharmacological Properties
The 2-(2-methoxyphenoxy)ethyl group in the target compound distinguishes it from analogues with alternative substituents:
*Calculated based on C₂₁H₂₃NO₅ ().
Key Observations :
Biological Activity
1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a complex organic compound characterized by its unique spirocyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro[1,3]dioxane ring system fused with an indolinone moiety, which contributes to its distinctive chemical properties. The presence of a methoxyphenoxyethyl side chain enhances its solubility and biological interaction potential.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20ClNO5 |
| Molecular Weight | 377.83 g/mol |
| CAS Number | 882393-70-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses or cell signaling pathways.
- DNA Interaction : Preliminary studies suggest potential interactions with DNA, leading to inhibition of replication in cancer cells.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Case Study 1 : A study reported that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Case Study 2 : In a series of tests against E. coli and S. aureus, the compound showed minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These findings suggest its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Anticancer | IC50 ~ 20 µM |
| Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate | Antimicrobial | MIC ~ 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
